molecular formula C7H7BCl2O2S B8204021 2,6-Dichloro-4-(methylthio)phenylboronic acid

2,6-Dichloro-4-(methylthio)phenylboronic acid

Cat. No. B8204021
M. Wt: 236.91 g/mol
InChI Key: NHGAXEXVYJFLHG-UHFFFAOYSA-N
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Description

“2,6-Dichloro-4-(methylthio)phenylboronic acid” is a chemical compound with the molecular formula C7H7BCl2O2S. It has a molecular weight of 236.91 . It is commonly stored at a temperature of 2-8°C .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are often involved in various chemical reactions. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions . They can also undergo protodeboronation, a process that has been utilized in the formal anti-Markovnikov hydromethylation of alkenes .


Physical And Chemical Properties Analysis

“this compound” is typically stored at a temperature of 2-8°C .

Safety and Hazards

“2,6-Dichloro-4-(methylthio)phenylboronic acid” is associated with certain safety hazards. It has been assigned the GHS07 pictogram, and its signal word is "Warning" . It is advisable to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

(2,6-dichloro-4-methylsulfanylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BCl2O2S/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGAXEXVYJFLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Cl)SC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BCl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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